molecular formula C21H17ClF2N2O3S B2925396 N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide CAS No. 451513-62-5

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide

Cat. No.: B2925396
CAS No.: 451513-62-5
M. Wt: 450.88
InChI Key: YBKHCXWKPIUNAY-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by:

  • A benzamide core with a 2-fluoro substituent at the fifth position.
  • A 4-chloro-2-fluorophenyl group attached to the amide nitrogen.
  • A phenethylsulfamoyl moiety at the fifth position of the benzene ring.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(2-phenylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N2O3S/c22-15-6-9-20(19(24)12-15)26-21(27)17-13-16(7-8-18(17)23)30(28,29)25-11-10-14-4-2-1-3-5-14/h1-9,12-13,25H,10-11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKHCXWKPIUNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17ClF2N2O2S
  • Molecular Weight : 370.84 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • In Vitro Studies :
    • Compounds exhibiting similar functionalities have been tested against HepG2 liver cancer cells, demonstrating IC50 values in the low micromolar range (around 1.30 μM) .
    • A related compound showed selectivity for histone deacetylases (HDAC) with an IC50 of 95.48 nM against HDAC3, indicating potential for selective cancer therapy .
  • In Vivo Studies :
    • Xenograft models have shown significant tumor growth inhibition, suggesting that derivatives of this compound could be effective in clinical settings .

Antimicrobial Activity

The antimicrobial properties of fluoroaryl compounds have been extensively studied. Fluorinated benzamide derivatives have demonstrated considerable antibacterial activity against strains such as Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 16 µM, indicating strong antibacterial effects without developing resistance over time .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Modulation : Induction of G2/M phase arrest has been observed in treated cancer cells, leading to increased apoptosis rates .
  • Protein Interaction : The interaction with specific protein targets can alter cellular signaling pathways, enhancing therapeutic effects against tumors and infections.

Study 1: Antitumor Activity in HepG2 Cells

A study conducted on a structurally related compound demonstrated its ability to inhibit tumor growth by promoting apoptosis and causing cell cycle arrest in HepG2 cells. The combination treatment with standard chemotherapeutics showed enhanced efficacy .

Study 2: Antibacterial Effects on S. aureus

Fluoroarylbichalcophene derivatives were tested for their antibacterial properties against S. aureus, showing significant inhibition zones and alterations in bacterial protein patterns upon treatment . The study highlighted the potential for these compounds as effective antibacterials.

Data Tables

CompoundActivity TypeIC50 (μM)Remarks
This compoundAntitumor1.30Effective against HepG2 cells
Related Compound AHDAC Inhibition0.095Selective for HDAC3
FluoroarylbichalcopheneAntibacterial16Effective against S. aureus

Comparison with Similar Compounds

Benzamide Derivatives with Histone Acetyltransferase (HAT) Modulation

Several benzamide derivatives in exhibit HAT inhibitory or activating properties, providing a basis for structural comparison:

Compound Name Substituents Biological Activity Key Structural Differences vs. Target Compound
CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) Ethoxy, pentadecyl chain, chloro-trifluoromethylphenyl HAT activator Long alkyl chain vs. phenethylsulfamoyl; trifluoromethyl vs. fluorine
CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide) Ethoxy, chloro-trifluoromethylphenyl HAT activator Smaller substituents; lacks sulfamoyl group
Target Compound Phenethylsulfamoyl, 4-chloro-2-fluorophenyl, 2-fluoro Unknown Sulfamoyl group enhances polarity; fluorines improve stability

Key Observations :

  • Fluorine substituents in the target compound (vs. trifluoromethyl in CTPB/CTB) reduce steric bulk while maintaining electronegativity, which could influence target binding .

Sulfonamide/Sulfamoyl-Containing Benzamides

Sulfonamide and sulfamoyl groups are critical for interactions with enzymes or receptors:

Compound (Source) Substituents Key Features
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide () Cyano-hydroxybutenamido, isopropoxy, chloro-fluorophenyl Heterocyclic substituents; polar groups
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide () Isopropyl-methylsulfamoyl, amino, chloro-fluoro Branched sulfamoyl; amino group
Target Compound Phenethylsulfamoyl, 4-chloro-2-fluorophenyl Linear phenethyl chain; dual fluorine

Key Observations :

  • The phenethylsulfamoyl group in the target compound provides a balance between lipophilicity and polarity, contrasting with ’s branched sulfamoyl (more steric hindrance) .
  • Fluorine placement (e.g., 2-fluoro in the target vs. 4-fluoro in ) may alter electronic effects on the aromatic ring, impacting π-π stacking or dipole interactions .

Halogenated Aromatic Systems

Halogen substituents influence binding affinity and metabolic stability:

Compound (Source) Halogen Configuration Structural Impact
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine () 4-chlorophenyl, 4-fluorophenyl, furyl Heterocyclic oxazole; rigid structure
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () Bromo, fluoro, trifluoropropyl Bulky trifluoropropyl group
Target Compound 4-chloro-2-fluorophenyl, 2-fluoro Di-ortho substitution; compact design

Key Observations :

  • Lack of heterocycles (e.g., oxazole in ) may increase conformational flexibility in the target compound, favoring entropic gains during binding .

Physicochemical and Spectroscopic Comparisons

  • IR Spectroscopy : highlights that sulfamoyl groups (C=S stretching at ~1247–1255 cm⁻¹) and fluorinated aromatic systems (C-F stretches at ~1100–1250 cm⁻¹) are identifiable in similar compounds . The target compound’s IR profile would likely show overlapping features but distinct peaks due to the phenethyl chain.
  • NMR : Fluorine atoms in the target compound would produce distinct ¹⁹F NMR shifts, differing from analogs with trifluoromethyl groups (e.g., CTPB in ) .

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